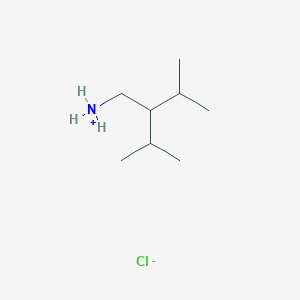
3-(Azaniumylmethyl)-2,4-dimethylpentane chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azaniumylmethyl)-2,4-dimethylpentane chloride, commonly referred to as AZM-DMP, is a widely used organic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless liquid with a pungent odor, and is soluble in organic solvents such as ether, ethanol, and acetone. AZM-DMP has been used in a variety of applications, ranging from pharmaceuticals to industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
One study discusses an efficient synthesis method using ZnO and ZnO–acetyl chloride catalysts for producing complex organic compounds, illustrating the importance of specific chemical structures in facilitating synthetic processes (Maghsoodlou et al., 2010).
Molecular Structure and Hydrogen Bonding
Research on bis(3-azaniumylpyridin-1-ium) hexachloridostannate(IV) dichloride highlights the structural properties and hydrogen bonding of complex ions, providing insights into molecular assembly and interactions (van Megen et al., 2013).
Selectivity in Metal Ion Complexation
A study on the selectivity of asymmetric macrocyclic compartmental lanthanide(III) complexes towards alkali and alkaline-earth metal ions emphasizes the role of specific chemical configurations in ion selectivity and binding affinity (Barge et al., 2005).
Photophysical Properties
Investigations into the photophysical properties of thiacarbocyanine dyes reveal how structural variations influence the absorption band shifts and formation energy of dye aggregates, pertinent for applications in optoelectronics and sensing (Avakyan et al., 2014).
Ionic Liquids and Viscosity Changes
Research into the effects of structural modifications on the viscosity of ionic liquids, such as 1-butyl-2,3-dimethyl-imidazolium chloride, demonstrates the significance of hydrogen bonding and entropy in determining physical properties of ionic liquids (Hunt, 2007).
C–C Bond Activation
A study on rhodium-mediated C–C bond activation in specific organic compounds shows the potential for creating new chemical pathways and reactions, contributing to the development of novel synthetic strategies (Baksi et al., 2007).
Eigenschaften
IUPAC Name |
(3-methyl-2-propan-2-ylbutyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-6(2)8(5-9)7(3)4;/h6-8H,5,9H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIWXEIPSLJVAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C[NH3+])C(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azaniumylmethyl)-2,4-dimethylpentane chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)







![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)


